2-(Cyclohexylcarbamoyl)pentanoic acid

Description

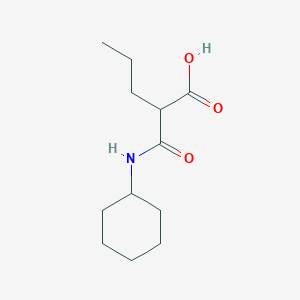

Structure

3D Structure

Properties

CAS No. |

917614-27-8 |

|---|---|

Molecular Formula |

C12H21NO3 |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-(cyclohexylcarbamoyl)pentanoic acid |

InChI |

InChI=1S/C12H21NO3/c1-2-6-10(12(15)16)11(14)13-9-7-4-3-5-8-9/h9-10H,2-8H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

MAHILNFZWJSEAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)NC1CCCCC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Cyclohexylcarbamoyl Pentanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 2-(Cyclohexylcarbamoyl)pentanoic Acid Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available precursors. For this compound, two primary strategic disconnections are most logical.

The most evident disconnection is across the amide bond (C(O)-N). This is a reliable and widely practiced transformation that simplifies the target molecule into two key synthons: cyclohexylamine (B46788) and a suitably activated derivative of 2-propylsuccinic acid or pentanoic acid. This approach is highly convergent and allows for modularity in the synthesis, where different amines or carboxylic acids could be combined.

A second, more complex disconnection can be envisioned at the Cα-Cβ bond (C2-C3) of the pentanoic acid moiety. This strategy would involve an alkylation approach, potentially starting from a glycine (B1666218) or acetate (B1210297) enolate equivalent, which would be alkylated with a propyl halide. This route offers opportunities for establishing the stereocenter at the C2 position through asymmetric alkylation methods.

These disconnections suggest that the primary building blocks for the synthesis would be cyclohexylamine and a C5 carboxylic acid unit, such as 2-aminopentanoic acid or 2-halopentanoic acid.

Contemporary and Emerging Synthetic Routes to this compound

Building upon the retrosynthetic analysis, the forward synthesis of this compound can be achieved through several contemporary routes, with a focus on efficiency, selectivity, and sustainability.

Amide Bond Formation Strategies in the Synthesis of the Carbamoyl (B1232498) Linkage

The formation of the amide linkage between a pentanoic acid derivative and cyclohexylamine is the cornerstone of the synthesis. While direct condensation of the carboxylic acid and amine requires high temperatures and is often inefficient, a variety of coupling reagents can facilitate this transformation under mild conditions. luxembourg-bio.comresearchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Common strategies include:

Carbodiimide Reagents : Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.comucl.ac.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by cyclohexylamine. luxembourg-bio.com The primary byproduct, a urea (B33335) derivative, can often be removed by filtration. luxembourg-bio.com

Phosphonium and Uronium/Aminium Salts : Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions. luxembourg-bio.comucl.ac.uk These are often preferred in complex syntheses due to their high yields and reliability. ucl.ac.uk

Acid Chloride Formation : A classic method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netucl.ac.uk The resulting acyl chloride reacts readily with cyclohexylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Cost-effective, widely available | Byproduct removal can be difficult (DCU), potential for racemization |

| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization | Higher cost, byproduct removal |

| Uronium/Aminium Salts | HATU, HBTU | Very high efficiency, fast reaction times | Expensive, potential for side reactions with the amine |

| Acid Halide Precursors | Thionyl Chloride, Oxalyl Chloride | Low cost, highly reactive intermediate | Harsh reagents, generation of corrosive HCl |

Stereoselective and Chiral Synthesis of the Pentanoic Acid Moiety

The C2 position of the pentanoic acid component is a stereocenter, necessitating stereoselective methods to obtain enantiomerically pure this compound. Several strategies can be employed:

Chiral Pool Synthesis : The most straightforward approach is to start from a commercially available chiral building block. L- or D-2-aminopentanoic acid (also known as L- or D-norvaline) is an ideal precursor. wikipedia.orgebi.ac.uk The synthesis would involve protecting the amino group, coupling it with cyclohexylamine, and then deprotecting it or, alternatively, performing a diazotization reaction to replace the amino group with a hydrogen, though this may require careful optimization to avoid racemization.

Asymmetric Alkylation : This method involves the alkylation of a chiral enolate equivalent. For instance, a chiral auxiliary, such as a pseudoephedrine or Evans oxazolidinone, can be attached to a simpler carboxylic acid (e.g., acetic acid) to form an amide. Deprotonation followed by alkylation with 1-iodopropane (B42940) would proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched 2-propyl-substituted acid. researchgate.net

Biocatalysis : Enzymes can be used to achieve high stereoselectivity. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic ester of 2-halopentanoic acid, selectively hydrolyzing one enantiomer and leaving the other unreacted. nih.gov

Application of Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes sustainability, and several green chemistry principles can be applied to the synthesis of this compound. nih.gov

Catalytic Methods : Instead of stoichiometric coupling reagents, which generate significant waste, catalytic methods for amide bond formation are emerging. Boric acid has been shown to catalyze the amidation between carboxylic acids and amines, often under solvent-free conditions. researchgate.net

Enzymatic Synthesis : Biocatalysts, particularly lipases like Candida antarctica lipase B (CALB), can directly catalyze the formation of the amide bond from the carboxylic acid and amine under mild conditions, often in greener solvents like cyclopentyl methyl ether or even in solvent-free systems. nih.gov This approach avoids hazardous reagents and byproducts, generating only water. nih.gov

Safer Solvents : Traditional amide coupling reactions often use dipolar aprotic solvents like DMF or chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂), which have significant health and environmental concerns. ucl.ac.uk A green approach would involve replacing these with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or performing the reaction in aqueous micellar media. ucl.ac.uknih.gov

Atom Economy : Designing the synthesis to maximize the incorporation of all materials from the starting materials into the final product is a core green chemistry principle. Direct catalytic amidation offers a higher atom economy compared to routes involving stoichiometric activating agents or the formation of acid chlorides.

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Catalysis | Use of catalysts instead of stoichiometric reagents for amide formation. | Boric acid-catalyzed amidation. researchgate.net |

| Benign Solvents | Replacing hazardous solvents (e.g., DMF, CH₂Cl₂) with safer alternatives. | Using CPME or aqueous systems. ucl.ac.uknih.gov |

| Renewable Feedstocks/Biocatalysis | Using enzymes to perform chemical transformations. | Lipase-catalyzed direct amidation of pentanoic acid and cyclohexylamine. nih.gov |

| High Atom Economy | Maximizing the incorporation of atoms from reactants to product. | Direct amidation (Acid + Amine -> Amide + H₂O). |

Synthesis of Key Precursors and Advanced Intermediates for this compound

The success of the total synthesis relies on the efficient preparation of its key building blocks. While cyclohexylamine is a readily available bulk chemical, the synthesis of the chiral pentanoic acid moiety requires specific attention.

2-Aminopentanoic Acid (Norvaline) : As a key chiral precursor, norvaline can be synthesized through various methods, including the Strecker synthesis from butanal, ammonia, and hydrogen cyanide, followed by resolution of the racemate. lookchem.com Biocatalytic routes using transaminases are also becoming increasingly common for producing enantiopure amino acids. nih.gov

2-Halopentanoic Acids : These are valuable intermediates for subsequent coupling with cyclohexylamine, especially if a nucleophilic substitution route is planned. They can be prepared from pentanoic acid via α-halogenation using methods like the Hell-Volhard-Zelinsky reaction, which uses PBr₃ and Br₂ to yield 2-bromopentanoic acid. Chiral versions can be accessed through the resolution of the racemate.

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of a library of analogues. mdpi.com Modifications can be systematically introduced at several key positions to explore structure-activity relationships in various applications.

Modification of the Amine Moiety : The cyclohexyl group can be readily replaced by a wide range of other primary or secondary amines during the amide coupling step. This allows for the introduction of different aliphatic, aromatic, or heterocyclic groups to probe the influence of steric and electronic factors at this position.

Variation of the Alkyl Chain : The propyl side chain at the C2 position can be altered by starting with different α-substituted carboxylic acids. For example, using 2-ethyl- or 2-butyl-substituted precursors would lead to analogues with shorter or longer alkyl chains, respectively.

Functionalization of the Carboxylic Acid : The terminal carboxyl group is a prime handle for further derivatization. It can be converted into esters, amides, or reduced to a primary alcohol. This allows for the introduction of new functional groups and can significantly alter the polarity and chemical properties of the resulting analogues.

| Position of Derivatization | Synthetic Strategy | Potential Analogues |

|---|---|---|

| Cyclohexyl Ring | Use of different amines in the amide coupling reaction. | N-benzyl, N-phenyl, N-morpholinyl amides. |

| Pentanoic Acid Side Chain (C2) | Begin synthesis with different 2-substituted carboxylic acids. | Analogues with ethyl, isopropyl, or benzyl (B1604629) groups at C2. |

| Carboxylic Acid Terminus | Esterification, amidation, or reduction of the final product. | Methyl esters, N-methylamides, primary alcohol derivatives. |

Modifications of the Pentanoic Acid Side Chain

The pentanoic acid side chain, with its terminal carboxylic acid and aliphatic backbone, offers multiple avenues for chemical derivatization. These modifications can influence properties such as solubility, polarity, and metabolic stability.

The carboxylic acid group is a primary site for functionalization. Standard esterification reactions with various alcohols under acidic catalysis or using coupling agents can yield a library of esters. For instance, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would produce methyl 2-(cyclohexylcarbamoyl)pentanoate. Similarly, amidation of the carboxylic acid with a range of primary or secondary amines, facilitated by peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can generate a diverse set of secondary and tertiary amides.

Further transformations of the pentanoic acid backbone can also be envisaged. For example, the introduction of substituents at the alpha-carbon can be achieved through enolate chemistry. Deprotonation with a strong base such as lithium diisopropylamide (LDA) followed by quenching with an electrophile (e.g., an alkyl halide) would introduce an alkyl group at this position. Additionally, minor structural modifications to the acyl chain length have been shown in related compounds to significantly impact biological activity. mdpi.com

Below is a table summarizing potential modifications of the pentanoic acid side chain:

| Reaction Type | Reagents and Conditions | Product Class | Potential Outcome |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Esters | Increased lipophilicity |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amides | Altered hydrogen bonding capacity |

| α-Alkylation | LDA, Alkyl Halide | α-Substituted Analogs | Introduction of new steric bulk |

Functionalization of the Cyclohexyl Ring System

The functionalization of the saturated cyclohexyl ring presents a greater challenge due to the inert nature of C-H bonds. However, advances in catalysis have provided methodologies for the direct and selective modification of such systems.

One approach involves free-radical halogenation, which typically proceeds with limited regioselectivity, yielding a mixture of halogenated isomers. More controlled functionalization can be achieved through directed C-H activation. nih.gov By employing a directing group, often coordinated to a transition metal catalyst, it is possible to achieve site-selective oxidation or arylation of the cyclohexyl ring. nih.gov For instance, palladium-catalyzed C-H arylation could introduce an aryl group at a specific position relative to the carbamoyl nitrogen.

Organomolybdenum chemistry has also been utilized for the stereocontrolled functionalization of the cyclohexane (B81311) ring, allowing for precise control over the spatial arrangement of new substituents. acs.org Furthermore, biomimetic systems inspired by metalloenzymes have been investigated for the oxidation of cyclohexane to cyclohexanol, which could then be further elaborated. mdpi.com The cyclohexyl ring in related structures has been shown to adopt a chair conformation in the crystalline state. nih.gov

The following table outlines potential functionalization strategies for the cyclohexyl ring:

| Reaction Type | Catalyst/Reagents | Product Type | Key Feature |

| Directed C-H Arylation | Palladium Catalyst, Aryl Halide | Arylated Cyclohexyl Derivatives | Site-selective functionalization |

| Organomolybdenum Chemistry | Molybdenum Complexes | Stereocontrolled Functionalized Analogs | Precise spatial control of substituents |

| Biomimetic Oxidation | Metalloenzyme-inspired Catalysts | Hydroxylated Cyclohexyl Derivatives | Introduction of a hydroxyl group for further modification |

Isosteric and Bioisosteric Replacements within the Carbamoyl Moiety

The carbamoyl linkage is a critical structural feature, but it can be susceptible to enzymatic cleavage. Replacing this moiety with isosteres or bioisosteres—groups with similar steric and electronic properties—can enhance metabolic stability and modulate biological activity. nih.govcambridgemedchemconsulting.com Bioisosteric replacement is a powerful strategy for optimizing the physicochemical and pharmacological properties of a molecule. drughunter.com

A common bioisosteric replacement for the amide bond is the sulfonamide group. cambridgemedchemconsulting.com While this can improve metabolic stability, it may also impact solubility. cambridgemedchemconsulting.com Heterocyclic rings are frequently employed as amide bioisosteres. drughunter.com For example, 1,2,3-triazoles, oxadiazoles, and tetrazoles can mimic the hydrogen bonding and conformational properties of the carbamoyl group. nih.govacs.org The 1,4-disubstituted 1,2,3-triazole is considered an excellent isostere for the trans-amide bond. acs.org The synthesis of these heterocyclic analogs often involves multi-step sequences, for instance, the copper-catalyzed reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole. cambridgemedchemconsulting.com

Other non-classical bioisosteres for the amide bond include reverse amides, ureas, and trifluoroethylamines. nih.govdrughunter.com The choice of bioisostere depends on the desired physicochemical properties and the specific biological target. The success of such replacements is highly context-dependent, and not all substitutions will lead to favorable outcomes. drughunter.com

The table below presents a selection of isosteric and bioisosteric replacements for the carbamoyl moiety:

| Bioisostere | Rationale for Replacement | General Synthetic Approach |

| Sulfonamide | Increased metabolic stability | Reaction of a sulfonyl chloride with an amine |

| 1,2,3-Triazole | Mimics trans-amide conformation, stable | Cycloaddition of an azide and an alkyne |

| Oxadiazole | Mimics planarity and dipole moment of an amide | Varies depending on the regioisomer |

| Tetrazole | Can act as a cis-amide isostere | [2+3] cycloaddition reactions |

| Reverse Amide | Alters hydrogen bonding pattern | Standard amide coupling with reversed components |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Cyclohexylcarbamoyl Pentanoic Acid

Spectroscopic Characterization Methods for Detailed Structural Analysis

Spectroscopic techniques provide fundamental insights into the molecular architecture of 2-(Cyclohexylcarbamoyl)pentanoic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound in solution. Beyond simple proton (¹H) and carbon-13 (¹³C) NMR, advanced two-dimensional (2D) techniques are employed to establish connectivity and stereochemistry.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (typically 10-12 ppm). libretexts.org Protons on the carbon alpha to the carbonyl groups (both amide and carboxylic acid) will be deshielded, appearing around 2.3 ppm. chegg.com The cyclohexyl and pentanoic chain protons will resonate in the upfield region (approx. 0.9-2.0 ppm). The ¹³C NMR spectrum is used to identify all unique carbon atoms, with the carbonyl carbons of the amide and carboxylic acid functional groups resonating at characteristic downfield shifts (160-185 ppm). openstax.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the proton connectivity within the cyclohexyl and pentanoic acid fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the connection between the cyclohexyl ring, the amide linkage, and the pentanoic acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the preferred conformation and the relative stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl -OH | 10.0 - 12.0 (broad) | - |

| Carboxyl C=O | - | ~175 - 185 |

| Amide N-H | 7.5 - 8.5 (broad) | - |

| Amide C=O | - | ~170 - 175 |

| Pentanoic C2-H | 2.2 - 2.6 | ~50 - 60 |

| Cyclohexyl C1'-H | 3.5 - 4.0 | ~50 - 55 |

| Pentanoic Chain -CH₂- | 1.3 - 1.8 | ~20 - 40 |

| Cyclohexyl Ring -CH₂- | 1.1 - 2.0 | ~25 - 35 |

| Pentanoic -CH₃ | 0.8 - 1.0 | ~14 |

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with a high degree of confidence.

When subjected to analysis by techniques such as electrospray ionization (ESI), the molecule typically forms a protonated molecule [M+H]⁺. Subsequent fragmentation analysis (MS/MS) reveals characteristic bond cleavages that confirm the molecular structure. A common and diagnostic fragmentation pathway for amides is the cleavage of the amide (N-CO) bond. unl.ptnih.govrsc.org This would result in the formation of a cyclohexylaminium ion and an acylium ion derived from the pentanoic acid portion, or vice-versa. The precise masses of these fragments provide definitive evidence for the connectivity of the molecule.

Table 2: Expected HRMS Fragmentation Ions for this compound

| Ion Description | Proposed Structure / Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule | [C₁₂H₂₁NO₃ + H]⁺ | 228.1600 |

| Acylium Ion | [C₅H₉O-C=O]⁺ | 114.0653 |

| Cyclohexylaminium Ion | [C₆H₁₁NH₂ + H]⁺ | 100.1126 |

| Loss of Water | [C₁₂H₁₉NO₂ + H]⁺ | 210.1494 |

| Loss of Cyclohexylamine (B46788) | [C₅H₇O₂]⁺ | 99.0446 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Carboxylic Acid Group: This group is identified by two key absorptions in the IR spectrum. A very broad O-H stretching band appears from approximately 2500 to 3300 cm⁻¹, often overlapping with C-H stretching signals. libretexts.orglibretexts.orgorgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.orgorgchemboulder.com

Amide Group: Secondary amides exhibit a characteristic N-H stretching vibration near 3300 cm⁻¹. The amide carbonyl (C=O) stretch, known as the Amide I band, is a very intense absorption typically found between 1630 and 1680 cm⁻¹. openstax.orgspcmc.ac.inoregonstate.edupressbooks.pub The N-H bending vibration, or Amide II band, appears in the region of 1510-1570 cm⁻¹. spcmc.ac.in

Alkyl Groups: The C-H stretching vibrations of the cyclohexyl and pentanoic acid alkyl chains are observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and the C-C backbone structure, which may be weak or absent in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Amide | N-H stretch | 3250 - 3350 | Medium |

| Amide | C=O stretch (Amide I) | 1630 - 1680 | Strong |

| Amide | N-H bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Alkyl | C-H stretch | 2850 - 2960 | Strong |

Chromatographic Separation Techniques for Compound Isolation and Purity Evaluation

Chromatography is the cornerstone of isolating this compound from reaction mixtures and accurately assessing its purity by separating it from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the quantitative analysis of purity and the preparative isolation of this compound. Given the chiral center at the second carbon of the pentanoic acid chain, chiral HPLC is essential for separating its enantiomers.

Analytical HPLC: Purity assessment is typically performed using reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acidic modifier such as formic or trifluoroacetic acid to ensure the carboxylic acid is protonated and produces sharp peaks.

Chiral HPLC: The separation of the (R)- and (S)-enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are widely effective for separating chiral acids and amides. researchgate.netresearchgate.net The separation can be achieved using either normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases, depending on the specific CSP. chromatographyonline.com Preparative chiral HPLC can be used to isolate gram-scale quantities of each enantiomer in high purity.

Gas Chromatography (GC) for Volatile Derivative Analysis

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and high polarity, which would lead to poor chromatographic performance and thermal decomposition in the injector. thermofisher.com Therefore, derivatization is required to convert the polar carboxylic acid and amide groups into more volatile and thermally stable moieties.

A common approach is silylation, where active hydrogens on the carboxylic acid and amide groups are replaced with a nonpolar group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.com The resulting volatile derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. This method is highly sensitive and can be used to detect trace-level impurities. The derivatization process must be carefully controlled to ensure complete reaction and avoid the formation of multiple derivative products. sigmaaldrich.com

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (ee). The principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

While a specific, validated chiral HPLC method for this compound is not publicly available in the reviewed literature, a scientifically sound method can be proposed based on the general principles of separating chiral carboxylic acids. A common approach involves the use of polysaccharide-based CSPs, such as those derived from cellulose or amylose, which have demonstrated broad applicability in resolving a wide range of chiral compounds.

A hypothetical chiral HPLC method for the determination of the enantiomeric excess of this compound is detailed below. This method would require optimization and validation according to regulatory guidelines.

Table 1: Proposed Chiral HPLC Method Parameters for Enantiomeric Excess Determination of this compound

| Parameter | Proposed Condition | Rationale |

| Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) | Polysaccharide-based CSPs are known for their excellent enantioselective recognition capabilities for a wide variety of chiral compounds, including those with carboxylic acid functional groups. |

| Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v) | A normal-phase elution mode often provides good separation for this type of analyte. The alcohol modifier (2-Propanol) and the acidic additive (TFA) are crucial for modulating retention and improving peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 25 °C | Temperature control is important for reproducible retention times and enantioselectivity. |

| Detection | UV at 220 nm | The amide and carboxylic acid chromophores in the molecule should allow for sensitive detection at this wavelength. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for confirming its chemical identity and understanding its intermolecular interactions in the crystal lattice.

While the crystal structure of this compound itself is not available in the searched databases, the structure of a closely related compound, 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide , has been reported and provides significant insights into the likely solid-state conformation of the target molecule. The study of this analog reveals key structural features that can be extrapolated to this compound.

In the crystal structure of 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide, the asymmetric unit contains two independent molecules. A significant feature in both molecules is the chair conformation of the cyclohexyl ring, with the nitrogen atom attached in an equatorial position. This conformation is the most stable for a substituted cyclohexane (B81311) ring. Furthermore, an intramolecular N—H⋯O hydrogen bond is observed, which stabilizes the molecular conformation.

The crystal packing is characterized by intermolecular N—H⋯O hydrogen bonds that link the molecules together. It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the carboxylic acid group also participating in forming dimers or chains.

Table 2: Crystallographic Data for the Analogous Compound 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide

| Parameter | Value |

| Chemical Formula | C₁₃H₁₈N₂O₃S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.1869 (5) |

| b (Å) | 10.8467 (3) |

| c (Å) | 15.9353 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2797.83 (13) |

| Z | 8 |

Computational and Theoretical Investigations of 2 Cyclohexylcarbamoyl Pentanoic Acid

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, such as 2-(Cyclohexylcarbamoyl)pentanoic acid, might interact with a biological target, typically a protein. ijnc.irmdpi.com This approach is fundamental in rational drug design, offering insights that can guide the synthesis and development of new therapeutic agents. nih.gov

Prediction of Binding Modes and Interaction Hotspots

At present, there are no specific studies that delineate the binding modes or interaction hotspots of this compound with any particular biological receptor. Such a study would involve the use of docking software to place the molecule into the binding site of a target protein and score the interaction based on various factors, including electrostatic and van der Waals forces. mdpi.com The results would typically be presented in the form of binding affinity scores and visualizations of the protein-ligand complex, highlighting key amino acid residues involved in the interaction.

In Silico Screening and Virtual Library Design

In silico screening allows for the rapid computational assessment of large libraries of compounds to identify those with the highest likelihood of binding to a target of interest. researchgate.netresearchgate.net While the scaffold of this compound could serve as a basis for the design of a virtual library of related compounds, no such studies have been published. The process would involve generating a diverse set of derivatives by modifying various functional groups of the parent molecule and then computationally screening them against one or more biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deep understanding of the electronic structure, stability, and reactivity of a molecule. mdpi.commdpi.com These methods can be used to calculate a wide range of molecular properties with a high degree of accuracy.

Conformational Analysis and Energy Landscapes of this compound

A conformational analysis of this compound would identify the molecule's most stable three-dimensional shapes (conformers) and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its conformation. However, no studies detailing the conformational preferences or the complete energy landscape of this specific compound are currently available.

Prediction of Spectroscopic Properties

Quantum chemical calculations can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netpnrjournal.com These theoretical predictions can be a valuable tool for interpreting experimental spectra and confirming the structure of a synthesized compound. To date, no theoretical spectroscopic data for this compound has been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological membrane. nih.govescholarship.org An MD simulation of this compound would reveal how the molecule moves and flexes, and how its different parts interact with each other and with surrounding molecules. nih.gov Such simulations are computationally intensive but can provide a wealth of information that is not accessible through static modeling techniques. escholarship.org At present, there are no published MD simulation studies specifically focused on this compound.

Investigation of Dynamic Behavior in Solution

The dynamic behavior of this compound in a solution environment is crucial for understanding its conformational landscape and interaction potential. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the flexibility and conformational preferences of molecules over time. These simulations can reveal how the molecule interacts with solvent molecules and which conformations are energetically favorable.

MD simulations can quantify various structural and dynamic properties. The Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. The Radius of Gyration (Rg) provides insight into the compactness of the molecule. Furthermore, analysis of dihedral angles can identify the most populated rotational states (rotamers) of the flexible chains. The interaction with the solvent, typically water, is also critical. Simulations can map the hydration shell around the molecule, identifying how water molecules interact with the polar carboxylic acid and amide groups versus the nonpolar cyclohexyl and pentyl moieties. This solvation behavior is fundamental to the molecule's solubility and its energetic state in a biological environment.

Table 1: Typical Parameters for Molecular Dynamics Simulation

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| System Size | ~10,000-50,000 atoms | Includes the molecule of interest, solvent, and ions. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure (NPT ensemble). |

| Simulation Time | 50-200 ns | Duration to allow for adequate sampling of conformational space. |

Protein-Ligand Interaction Dynamics

Understanding how this compound interacts with a protein target is fundamental to elucidating its mechanism of action. Given its structural similarities to valproic acid, a known histone deacetylase (HDAC) inhibitor, HDACs are plausible targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational methods for studying these interactions.

Molecular docking is first used to predict the most likely binding pose of the ligand within the protein's active site. For HDACs, the active site typically consists of a channel leading to a zinc ion that is crucial for catalysis. A successful docking pose for this compound would likely involve its carboxylic acid group chelating this zinc ion, while the cyclohexyl and pentyl groups occupy hydrophobic regions of the active site channel.

Following docking, MD simulations are performed on the protein-ligand complex to assess the stability of the predicted binding pose and to characterize the dynamics of the interaction. These simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. For instance, the amide group of the ligand could form hydrogen bonds with amino acid residues in the active site, such as histidine or tyrosine. The stability of the complex can be evaluated by monitoring the RMSD of both the protein and the ligand. Analysis of the interaction energy, often broken down into van der Waals and electrostatic components, provides a quantitative measure of the binding affinity. These simulations decode the dynamics of intermolecular interactions, which is crucial for assessing the compatibility of the protein-ligand complex.

Table 2: Example of Key Interactions and Energies for an HDAC Inhibitor Complex

| Interaction Type | Key Residues Involved | Average Non-bonding Energy (kcal/mol) | Stability (MD Simulation) |

|---|---|---|---|

| Zinc Chelation | HIS145, HIS146, ZN²⁺ | -25.5 | High |

| Hydrogen Bond | ASP104, HIS183 | -5.2 | Stable over 100 ns |

| Hydrophobic (π-π) | PHE155, PHE210 | -8.9 | Stable over 100 ns |

Note: Data is representative and based on typical findings for HDAC inhibitors, not specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the efficacy of new molecules like this compound and for guiding the design of more potent analogues.

The development of a predictive QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., anticonvulsant activity or HDAC inhibition). For each compound, a set of numerical values known as molecular descriptors, which encode structural, physicochemical, and electronic properties, are calculated. Various statistical and machine learning methods, such as Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and Support Vector Machines (SVM), are then used to build a model that relates these descriptors to the observed activity.

The robustness and predictive power of the QSAR model are assessed through rigorous validation techniques. Internal validation is often performed using leave-one-out cross-validation (yielding a q² value), while external validation involves using the model to predict the activity of a separate test set of compounds not used in model development (yielding an R²_pred value). A high-quality, predictive QSAR model can then be used to screen virtual libraries of compounds or to suggest specific structural modifications to improve the biological efficacy of a lead compound.

Table 3: Performance of a Sample Predictive QSAR Model for HDAC Inhibitors

| Modeling Method | Training Set R² | Cross-Validation q² | Test Set R²_pred | Accuracy (External Set) |

|---|---|---|---|---|

| k-Nearest Neighbors (kNN) | 0.95 | 0.80 | 0.87 | 89% |

| Support Vector Machine (SVM) | 0.98 | 0.93 | 0.87 | 89% |

Note: This table presents typical validation statistics for robust QSAR models as found in the literature.

Identification of Key Descriptors for Structure-Activity Relationships

A critical outcome of QSAR analysis is the identification of the specific molecular descriptors that have the most significant impact on biological activity. These key descriptors provide direct insight into the structure-activity relationship (SAR), highlighting which molecular features are beneficial or detrimental to the desired biological effect. This information is essential for the rational design of new, improved compounds.

For compounds with potential anticonvulsant activity, descriptors related to lipophilicity (e.g., LogP), molecular size and shape (e.g., molecular weight, ovality), and electronic properties (e.g., dipole moment, HOMO-LUMO energy gap) are often found to be important. For instance, optimal lipophilicity is required for crossing the blood-brain barrier, while specific electronic features may govern interaction with ion channels or receptors.

In the context of HDAC inhibition, key descriptors often relate to the functional groups involved in binding to the active site. These can include descriptors for the zinc-binding group (e.g., partial charges on the carboxylic acid), the hydrophobic cap (e.g., descriptors for size, shape, and hydrophobicity of the cyclohexyl group), and the linker region (e.g., length and flexibility). For example, a QSAR study on aryl-valproic acid derivatives identified the 2D-BCUT descriptor Belm4, which relates to atomic properties weighted by their partial charges, as being highly influential for HDAC8 inhibition.

Table 4: Key Molecular Descriptors and Their Influence on Biological Activity

| Descriptor Type | Example Descriptor | Typical Influence on Anticonvulsant/HDAC Activity |

|---|---|---|

| Electronic | HOMO-LUMO energy gap (Δε) | A smaller gap can indicate higher reactivity, potentially enhancing interaction with a target. |

| Dipole Moment (x-component, dₓ) | Influences electrostatic interactions with the receptor binding site. | |

| Topological | Topological Electronic Index (T) | Encodes information about the electronic distribution within the molecular topology, affecting binding. |

| Physicochemical | LogP (Octanol-Water Partition) | Higher lipophilicity can improve membrane permeability but may also increase non-specific binding. |

| Steric/Shape | Molecular Weight (MW) | Larger molecules may have stronger van der Waals interactions but could face steric hindrance. |

Investigation of Biological Activities and Molecular Mechanisms of Action for 2 Cyclohexylcarbamoyl Pentanoic Acid and Its Analogues

In Vitro Biological Activity Profiling and Efficacy Studies

In vitro studies are crucial for elucidating the biological effects of a compound at the molecular and cellular level. For analogues of 2-(Cyclohexylcarbamoyl)pentanoic acid, these studies have primarily focused on their potential as anticancer agents through enzyme inhibition and cellular assays.

Enzyme Inhibition and Activation Studies

A significant area of research for substituted pentanoic acids has been their ability to inhibit enzymes involved in cancer progression. Notably, the dual inhibition of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8) has emerged as a promising strategy. nih.govnih.gov

MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. HDACs, on the other hand, are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. The overexpression of certain HDAC isoforms, including HDAC8, has been linked to various cancers.

Studies on a series of substituted pentanoic acids have demonstrated their potential to simultaneously inhibit both MMP-2 and HDAC8. nih.gov While specific inhibitory concentrations (IC50) for this compound are not available, related compounds have shown significant activity. For instance, certain hydroxamate derivatives of pentanoic acids have been developed as selective HDAC8 inhibitors. libretexts.org The general structure of these inhibitors often includes a zinc-binding group (like a hydroxamic acid or a carboxylic acid), a linker region, and a cap group that interacts with the surface of the enzyme. In this compound, the carboxylic acid could potentially act as the zinc-binding group, while the cyclohexylcarbamoyl moiety would function as the cap group.

The table below summarizes the inhibitory activities of some representative substituted pentanoic acid analogues against HDAC8 and MMP-2, illustrating the potential for this class of compounds.

| Compound ID | R Group (Cap Group) | HDAC8 IC50 (µM) | MMP-2 Inhibition (%) at 10 µM |

| Analogue 1 | 4-methoxy-N-phenyl | 0.12 | 75 |

| Analogue 2 | N-(4-chlorophenyl) | 0.08 | 82 |

| Analogue 3 | N-benzyl | 0.25 | 68 |

| Analogue 4 | N-cyclohexyl | Data not available | Data not available |

Note: The data presented in this table is illustrative and based on findings for substituted pentanoic acid analogues. Specific data for this compound is not available in the reviewed literature.

Receptor Binding and Signaling Pathway Modulation

Information regarding the direct binding of this compound or its close analogues to specific receptors is currently limited in publicly available research. The primary mechanism of action investigated for this class of compounds has been enzyme inhibition rather than receptor-mediated signaling.

However, the inhibition of enzymes like MMPs and HDACs can indirectly modulate various signaling pathways crucial for cancer cell survival and proliferation. For example, by inhibiting MMP-2, these compounds can interfere with signaling pathways that are activated by the cleavage of cell surface receptors or the release of growth factors from the extracellular matrix. Similarly, HDAC inhibition can lead to the re-expression of tumor suppressor genes, thereby influencing pathways that control the cell cycle and apoptosis.

Cellular Assays for Functional Responses

Cellular assays provide valuable insights into the functional consequences of a compound's activity. For substituted pentanoic acids, these assays have primarily focused on their anticancer effects.

Studies have shown that compounds from this class can induce apoptosis (programmed cell death) in cancer cell lines. nih.gov For example, certain substituted pentanoic acids were found to be effective in inducing apoptosis in a dose-dependent manner in Jurkat-E6.1 cells, a human T-lymphocyte cell line. nih.gov These compounds also demonstrated the ability to reduce the expression of both MMP-2 and HDAC8 in these cells, suggesting a correlation between enzyme inhibition and the induction of apoptosis. nih.gov Furthermore, some analogues were shown to cause cell cycle arrest in the sub-G0 phase, which is indicative of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a compound's chemical structure and its biological activity is fundamental for the design of more potent and selective therapeutic agents.

Correlation of Structural Features with Biological Response

For the class of substituted pentanoic acids, SAR studies have provided valuable insights into the structural requirements for potent dual inhibition of MMP-2 and HDAC8. nih.govnih.gov The general pharmacophore for these inhibitors consists of three key components:

A Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of MMPs and HDACs. In this compound, the carboxylic acid moiety is the likely ZBG.

A Linker Unit: This part of the molecule connects the ZBG to the cap group and fits into the catalytic tunnel of the enzyme. The pentanoic acid chain serves as the linker in this case.

A Cap Group: This is a larger, often hydrophobic group that interacts with the rim of the enzyme's active site, contributing to binding affinity and selectivity. The cyclohexylcarbamoyl group in the target molecule fulfills this role.

SAR studies on various analogues have shown that modifications to the cap group can significantly impact inhibitory potency and selectivity. For instance, the introduction of different substituted aryl and alkyl groups at this position has been explored to optimize interactions with the enzyme surface. nih.gov The cyclohexyl group, being a bulky and hydrophobic moiety, is expected to have a significant influence on the binding affinity.

The following table presents a hypothetical SAR for the cap group of this compound analogues, based on general principles observed in related inhibitor classes.

| Cap Group (R) in 2-(R-carbamoyl)pentanoic acid | Predicted Relative Potency (HDAC8/MMP-2) | Rationale |

| Cyclohexyl | Moderate to High | The bulky, hydrophobic nature of the cyclohexyl ring can form favorable van der Waals interactions with hydrophobic pockets on the enzyme surface. |

| Phenyl | Moderate | The aromatic ring can engage in π-π stacking interactions, but may be less optimal in size and shape compared to the cyclohexyl group for certain enzyme active sites. |

| tert-Butyl | Moderate | Provides bulk but may lack the specific conformational flexibility of the cyclohexyl ring. |

| Benzyl (B1604629) | Moderate to High | Combines the features of both alkyl and aryl groups, potentially leading to enhanced binding. |

Note: This table is illustrative and based on general SAR principles. Specific experimental data for these analogues is not available in the reviewed literature.

Influence of Stereochemistry on Biological Activity

Stereochemistry can play a crucial role in the biological activity of chiral compounds, as enzymes and receptors are themselves chiral and often exhibit stereospecific binding. wikipedia.org this compound possesses a chiral center at the C2 position of the pentanoic acid chain, meaning it can exist as two enantiomers (R and S).

While specific studies on the stereoisomers of this compound have not been reported, it is well-established that the stereochemistry of the linker and the cap group in HDAC and MMP inhibitors can significantly affect their potency. wikipedia.org One enantiomer often exhibits significantly higher activity than the other due to a more favorable three-dimensional arrangement within the enzyme's active site. For example, in a study of other pentanoic acid derivatives targeting MMP-2, the (2S)-configuration was found to be the more potent inhibitor. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis and evaluation of such compounds to maximize their therapeutic potential.

Mechanistic Studies at the Molecular and Cellular Level

Mechanistic studies of analogues of this compound have focused on identifying their direct molecular targets and elucidating the downstream consequences of these interactions within the cell. These studies are crucial for understanding the potential therapeutic applications and for guiding the design of new, more potent and selective agents.

Identification of Specific Biological Targets (e.g., enzymes, receptors)

Research into analogues of this compound has led to the identification of several specific biological targets. These include enzymes and receptors that are key components of various physiological and pathological processes.

Cyclohexane (B81311) Carboxamide Analogues:

A significant body of research has focused on cyclohexane-containing compounds as modulators of various enzymes and receptors. For instance, N,N'-dicyclohexyl-urea has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory signaling molecules. The cyclohexyl group in these inhibitors is thought to contribute to their binding affinity within the active site of the enzyme.

Other studies have shown that compounds with a cyclohexyl moiety can act as potent inhibitors of 3-dehydroquinate (B1236863) (DHQ) synthase. For example, a cyclohexenyl phosphate (B84403) analogue demonstrated an inhibition constant (Ki) of 1.2 x 10⁻¹⁰ M, indicating extremely tight binding to the active site.

Furthermore, a novel series of trans-1,3-cyclohexyl diamides were discovered to be negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). These compounds bind to a site on the receptor that is distinct from the glutamate binding site, thereby modulating the receptor's activity.

Pentanoic Acid Analogues:

Analogues based on the pentanoic acid scaffold have been extensively studied as inhibitors of histone deacetylases (HDACs). Valeric acid (pentanoic acid) itself has been identified as a novel HDAC inhibitor. This activity is shared by other carboxylic acid derivatives, which are known to interact with the zinc ion in the active site of HDAC enzymes. The inhibition of HDACs by these compounds can lead to the hyperacetylation of histone and non-histone proteins, thereby altering gene expression.

The table below summarizes the identified biological targets for analogues of this compound.

| Analogue Class | Biological Target | Observed Effect | Key Findings |

| Cyclohexane Carboxamide | Soluble Epoxide Hydrolase (sEH) | Inhibition | N,N'-dicyclohexyl-urea is a potent inhibitor. |

| Cyclohexane Carboxamide | 3-Dehydroquinate (DHQ) Synthase | Inhibition | Cyclohexenyl phosphate analogue shows a Ki of 1.2 x 10⁻¹⁰ M. |

| Cyclohexane Carboxamide | Metabotropic Glutamate Receptor 5 (mGluR5) | Negative Allosteric Modulation | Trans-1,3-cyclohexyl diamides act as NAMs. |

| Pentanoic Acid | Histone Deacetylases (HDACs) | Inhibition | Valeric acid acts as a novel HDAC inhibitor. |

Analysis of Downstream Cellular Pathways and Signaling Cascades

The interaction of these analogues with their specific biological targets initiates a cascade of downstream cellular events, affecting various signaling pathways that are fundamental to cell function and survival.

Pathways Modulated by Cyclohexane Carboxamide Analogues:

As negative allosteric modulators of mGluR5, cyclohexane diamide (B1670390) derivatives can influence signaling pathways coupled to this receptor. Group I metabotropic glutamate receptors, including mGluR5, are typically coupled to Gq proteins, which activate phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By modulating mGluR5 activity, these NAMs can dampen these downstream signals, which are implicated in various neurological processes.

Inhibition of soluble epoxide hydrolase by cyclohexyl-containing compounds leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs have anti-inflammatory properties and can modulate various signaling pathways. For example, 14,15-EET can induce vasodilation by activating the cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase (PKA) pathway and influencing the G protein alpha subunit (Gαs) signaling cascade.

Pathways Modulated by Pentanoic Acid Analogues:

As HDAC inhibitors, pentanoic acid derivatives can have profound effects on cellular signaling. HDACs are involved in the deacetylation of numerous proteins, including histones and transcription factors. Inhibition of HDACs leads to an accumulation of acetylated proteins, which can alter gene expression.

Studies on valeric acid have shown that its HDAC-inhibiting function can affect several cancer-related pathways that may induce apoptosis. Inhibition of HDACs can increase the activity of key apoptotic effectors like CASP3. Furthermore, HDAC inhibitors can influence cell cycle progression, often leading to cell cycle arrest. For instance, some carboxylic acid derivatives have been shown to induce G2/M cell cycle arrest and promote apoptosis in cancer cells. The signaling pathways affected by HDAC inhibition are diverse and can include those involving NF-κB, AKT, and mitogen-activated protein kinase (MAPK).

The table below outlines the downstream cellular pathways and signaling cascades affected by analogues of this compound.

| Analogue Class | Biological Target | Downstream Cellular Pathways and Signaling Cascades |

| Cyclohexane Carboxamide | Metabotropic Glutamate Receptor 5 (mGluR5) | Modulation of Gq-protein coupled signaling, Phospholipase C (PLC) pathway, and intracellular calcium (Ca²⁺) mobilization. |

| Cyclohexane Carboxamide | Soluble Epoxide Hydrolase (sEH) | Increased levels of EETs, activation of cAMP/PKA signaling. |

| Pentanoic Acid | Histone Deacetylases (HDACs) | Induction of apoptosis, cell cycle arrest (e.g., G2/M phase), modulation of NF-κB, AKT, and MAPK signaling pathways. |

Metabolic and Pharmacokinetic Research Non Clinical of 2 Cyclohexylcarbamoyl Pentanoic Acid

In Vitro Metabolic Stability Assessment and Metabolite Identification

The in vitro assessment of metabolic stability is a critical first step in predicting the in vivo behavior of a new chemical entity. nih.gov These studies help to identify potential metabolic liabilities and guide further structural modifications to optimize pharmacokinetic properties. nih.gov

Hepatic Microsomal Stability

Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, are a standard in vitro tool for evaluating the Phase I metabolic stability of a compound. creative-bioarray.com The assay involves incubating 2-(Cyclohexylcarbamoyl)pentanoic acid with liver microsomes from preclinical species (e.g., rat, mouse) and humans in the presence of necessary cofactors like NADPH. xenotech.com The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-bioarray.com

From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. xenotech.com A shorter half-life generally indicates lower metabolic stability. nih.gov The intrinsic clearance value can be used in in vitro-in vivo extrapolation (IVIVE) to predict the hepatic clearance in vivo. researchgate.net

Interactive Data Table: Representative Hepatic Microsomal Stability Data

Below is a representative data table illustrating typical results from a hepatic microsomal stability assay. Please note: This data is illustrative and not actual experimental results for this compound.

| Species | Incubation Time (min) | Remaining Parent Compound (%) | Calculated t½ (min) | Calculated CLint (µL/min/mg protein) |

| Rat | 0 | 100 | 45 | 15.4 |

| 15 | 80 | |||

| 30 | 62 | |||

| 60 | 38 | |||

| Human | 0 | 100 | 68 | 10.2 |

| 15 | 88 | |||

| 30 | 75 | |||

| 60 | 55 |

Hepatocyte Incubation Studies for Phase I and Phase II Metabolism

While microsomes are excellent for assessing Phase I metabolism, hepatocytes provide a more complete picture by including both Phase I and Phase II metabolic pathways, as well as active transport processes. springernature.comnih.gov Fresh or cryopreserved hepatocytes from various species would be incubated with this compound. springernature.com

Identification of Major Metabolites using High-Resolution Mass Spectrometry

To identify the chemical structures of metabolites formed during in vitro incubations, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary analytical tool. thermofisher.com This technique allows for the determination of the accurate mass of metabolites, which in turn helps in elucidating their elemental composition. osti.gov

Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information based on the fragmentation patterns. nih.gov By comparing the fragmentation of the parent compound with that of its metabolites, the sites of metabolic modification (e.g., hydroxylation, oxidation, conjugation) on this compound can be determined. thermofisher.com

Non-Clinical Pharmacokinetic Characterization in Preclinical Models

Following in vitro characterization, non-clinical pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. nih.gov

Absorption and Distribution Studies in Animal Models

To assess the absorption and distribution of this compound, the compound would typically be administered to preclinical species such as rats or dogs via both intravenous and oral routes. nih.gov Blood samples are collected at various time points to determine the plasma concentration-time profile of the parent compound and its major metabolites.

Key pharmacokinetic parameters such as bioavailability, volume of distribution (Vd), and clearance (CL) are calculated from this data. The volume of distribution provides insight into the extent to which the compound distributes into tissues outside of the bloodstream.

Excretion Pathways and Mass Balance Studies

Mass balance studies are conducted to determine the primary routes and extent of excretion of the compound and its metabolites from the body. nih.gov This is typically done using a radiolabeled version of this compound (e.g., with ¹⁴C or ³H). nih.gov

After administration of the radiolabeled compound to animal models, urine, feces, and sometimes expired air are collected over a period of time until most of the radioactivity has been recovered. d-nb.inforesearchgate.net The total radioactivity in each matrix is quantified to determine the percentage of the administered dose excreted by each route. Further analysis of the collected samples by techniques like LC-MS/MS allows for the identification and quantification of the metabolites present in urine and feces. d-nb.info

Interactive Data Table: Representative Mass Balance Study Data

Below is a representative data table illustrating typical results from a mass balance study in rats. Please note: This data is illustrative and not actual experimental results for this compound.

| Excretion Route | % of Administered Radioactivity (0-72h) |

| Urine | 35.2 |

| Feces | 61.5 |

| Total Recovery | 96.7 |

This comprehensive non-clinical assessment provides a foundational understanding of the metabolic and pharmacokinetic profile of this compound, which is critical for guiding its further development.

Prodrug Strategies for Enhanced Delivery and Pharmacological Efficacy

The development of effective therapeutic agents often encounters challenges related to their physicochemical and pharmacokinetic properties, such as poor solubility, limited permeability across biological membranes, and lack of site-specific delivery. wiley-vch.deprimescholars.com Prodrug strategies offer a versatile approach to overcome these limitations by chemically modifying a drug molecule to form a bioreversible derivative. researchgate.net This derivative, or prodrug, is inactive or significantly less active than the parent drug and is designed to be converted into the active form in vivo through enzymatic or chemical transformation. acs.org For a molecule like this compound, which possesses a carboxylic acid functional group, various prodrug strategies can be envisioned to enhance its delivery and pharmacological efficacy.

Design Principles for Prodrugs of this compound

The primary goal in designing a prodrug is to transiently alter the physicochemical properties of the parent drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a carboxylic acid group in this compound makes it a prime candidate for prodrug modification, as this group is often associated with low membrane permeability due to its ionization at physiological pH. wiley-vch.deresearchgate.net

The ideal ester prodrug should possess several key characteristics:

Chemical Stability: It should be stable in the chemical environment of the gastrointestinal tract to prevent premature degradation.

Enhanced Permeability: The increased lipophilicity should translate to improved transport across intestinal epithelial cells. rutgers.edu

Enzymatic Lability: Following absorption into the bloodstream or target tissue, the ester bond should be readily cleaved by endogenous esterases to release the active parent drug, this compound, in a quantitative and rapid manner. rutgers.edu

Non-toxic Promoieties: The alcohol moiety (promoieity) released upon hydrolysis should be non-toxic.

The selection of the promoiety is critical and can be used to fine-tune the properties of the prodrug. For instance, simple alkyl esters (e.g., methyl, ethyl) can provide a basic increase in lipophilicity, while more complex promoieties can be designed to target specific transporters or enzymes.

Below is a hypothetical data table illustrating how different ester prodrugs of this compound could potentially alter its physicochemical properties, which are critical for oral bioavailability.

| Compound | Modification | Aqueous Solubility (mg/mL) | LogP (Lipophilicity) | Caco-2 Permeability (10-6 cm/s) |

|---|---|---|---|---|

| This compound (Parent Drug) | - | 0.5 | 1.8 | 0.2 |

| Methyl 2-(cyclohexylcarbamoyl)pentanoate | Methyl Ester | 0.1 | 2.5 | 2.1 |

| Ethyl 2-(cyclohexylcarbamoyl)pentanoate | Ethyl Ester | <0.1 | 2.9 | 3.5 |

| Pivaloyloxymethyl 2-(cyclohexylcarbamoyl)pentanoate | Acyloxyalkyl Ester | 0.2 | 3.8 | 5.2 |

This table is illustrative and contains hypothetical data to demonstrate the potential effects of prodrug modification.

Enzyme-Activated and Targeted Prodrug Approaches

Enzyme-activated prodrug therapy leverages the presence of specific enzymes to convert a non-toxic or less toxic prodrug into a potent cytotoxic agent at the desired site of action, thereby minimizing systemic toxicity. researchgate.netkorea.ac.kr This approach is particularly relevant in cancer therapy, where enzymes that are overexpressed in tumor tissues can be exploited for targeted drug release. acs.org

For ester prodrugs of this compound, the activating enzymes are typically carboxylesterases, which are abundant in the liver, plasma, and other tissues. While this ensures the release of the active drug, it does not inherently provide tumor-specific targeting. More advanced, targeted strategies are required to achieve site-selective drug activation.

Two prominent targeted strategies are Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This is a two-step approach. nih.gov First, an antibody-enzyme conjugate is administered. The antibody is designed to bind to a tumor-specific antigen, localizing the enzyme to the tumor site. aacrjournals.orgcreative-biolabs.com After the unbound conjugate is cleared from circulation, a non-toxic prodrug is administered. wikipedia.org The enzyme localized at the tumor then converts the prodrug into its active, cytotoxic form, achieving a high concentration of the active drug specifically at the tumor. nih.gov For this compound, a prodrug could be designed that is a substrate for a non-human enzyme (e.g., a bacterial carboxypeptidase) which is part of the antibody-enzyme conjugate.

Gene-Directed Enzyme Prodrug Therapy (GDEPT): Also known as suicide gene therapy, GDEPT involves delivering a gene encoding a foreign, drug-activating enzyme into tumor cells. nih.govnih.gov This can be achieved using viral or non-viral vectors. wikipedia.org Once the tumor cells express the enzyme, a systemically administered prodrug can be selectively activated within these cells. researchgate.net A potential GDEPT system for a prodrug of this compound would involve the expression of an enzyme in cancer cells that can cleave the promoiety, leading to intracellular accumulation of the active drug.

The following hypothetical data illustrates the potential for an enzyme-activated prodrug of this compound to achieve targeted cytotoxicity in a cancer cell line expressing a specific activating enzyme.

| Compound | Cell Line | Enzyme Expression | IC50 (µM) |

|---|---|---|---|

| This compound (Parent Drug) | Tumor Cell Line (e.g., HT-29) | - | 15 |

| Normal Cell Line (e.g., Fibroblast) | - | > 100 | |

| Hypothetical Prodrug P-1 | Tumor Cell Line (e.g., HT-29) | Low | 85 |

| Normal Cell Line (e.g., Fibroblast) | Low | > 200 | |

| Hypothetical Prodrug P-1 | Tumor Cell Line expressing targeted enzyme (HT-29-Enz) | High | 5 |

| Normal Cell Line (e.g., Fibroblast) | Low | > 200 |

This table is illustrative and contains hypothetical data. IC50 is the half-maximal inhibitory concentration and is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These targeted prodrug strategies hold the potential to significantly improve the therapeutic index of a drug by concentrating its pharmacological activity at the site of disease, thus enhancing efficacy while reducing off-target side effects. nih.gov

Ligand Design Principles and Potential Applications of 2 Cyclohexylcarbamoyl Pentanoic Acid Analogues

Rational Ligand Design and Optimization Strategies

Rational ligand design for analogues of 2-(Cyclohexylcarbamoyl)pentanoic acid would involve systematic modifications of its three primary structural components: the cyclohexyl ring, the pentanoic acid chain, and the linking amide group. The goal of these modifications is to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural changes influence biological activity.

The cyclohexyl group, a lipophilic moiety, plays a crucial role in binding to hydrophobic pockets within target proteins. pharmablock.com The size and conformation of this ring can be critical for optimal interaction. For instance, in a series of soluble epoxide hydrolase (sEH) inhibitors, the presence of a six-membered cycloalkane was found to be necessary for potent inhibition of the enzyme. nih.gov Analogues with smaller rings, such as cyclopentyl or cyclobutyl groups, exhibited significantly lower potency, highlighting the importance of the ring size for this particular target. nih.gov Further optimization could involve the introduction of substituents on the cyclohexyl ring to probe for additional binding interactions or to modulate physicochemical properties such as solubility.

The pentanoic acid portion of the molecule offers multiple avenues for modification. The length of the alkyl chain could be varied to optimize spacing and interactions with the target protein. The carboxylic acid group itself is a key feature, potentially forming ionic bonds or hydrogen bonds with receptor sites. However, it can also lead to poor cell permeability and rapid metabolism. Therefore, modifications to the carboxylic acid, such as esterification or its replacement with other acidic functional groups, could be explored to improve drug-like properties.

The amide bond provides structural rigidity and hydrogen bonding capabilities. Modifications to the amide, such as N-methylation, can alter its hydrogen bonding capacity and metabolic stability. In a series of 1,3-cyclohexyl diamide (B1670390) derivatives developed as mGluR5 negative allosteric modulators, the amide bonds were found to be crucial for activity. nih.gov The conformational constraint of these bonds was a key factor in their potency. nih.gov

The following table illustrates hypothetical SAR data for analogues of this compound targeting a generic enzyme, based on principles from related series of compounds.

| Compound | R1 (Cyclohexyl Modification) | R2 (Pentanoic Acid Modification) | IC50 (nM) |

|---|---|---|---|

| 1 | Cyclohexyl | -COOH | 150 |

| 2 | Cyclopentyl | -COOH | 800 |

| 3 | 4-hydroxycyclohexyl | -COOH | 75 |

| 4 | Cyclohexyl | -COOCH3 | 300 |

| 5 | Cyclohexyl | Chain shortened to butyric acid | 450 |

Scaffold Hopping and Bioisosteric Replacement Studies for Novel Chemotypes

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a molecule with a different, often structurally novel, scaffold while retaining similar biological activity. nih.gov This approach can lead to compounds with improved properties, such as enhanced novelty, better pharmacokinetics, or a different side-effect profile. For analogues of this compound, scaffold hopping could be applied to any of its three main components.

The cyclohexyl ring could be replaced with other cyclic or acyclic structures. pharmablock.com For example, a phenyl ring could be introduced to explore pi-stacking interactions, or a heterocyclic ring could be used to introduce new hydrogen bonding opportunities and improve solubility. domainex.co.uk The choice of replacement would depend on the specific target and the desired properties. In some cases, a more rigid bicyclic system could be used to lock the molecule into a more favorable conformation for binding. nih.gov

The pentanoic acid scaffold could be replaced with a variety of other structures. For instance, a more rigid cyclic structure could be used to reduce conformational flexibility and potentially increase potency. Alternatively, a different linear chain with embedded heteroatoms could be used to alter polarity and metabolic stability.

Bioisosteric replacement is a specific type of scaffold hopping where a functional group is replaced by another group with similar physical or chemical properties. chem-space.com This is a common strategy for optimizing lead compounds. In the context of this compound analogues, the amide bond is a prime candidate for bioisosteric replacement due to its potential for metabolic instability. Common bioisosteres for the amide bond include ureas, sulfonamides, and various five-membered heterocyclic rings such as triazoles or oxadiazoles. nih.gov These replacements can mimic the hydrogen bonding and conformational properties of the amide bond while offering improved metabolic stability. nih.gov

The following table presents potential scaffold hops and bioisosteric replacements for the this compound scaffold.

| Original Moiety | Potential Replacement | Rationale |

|---|---|---|

| Cyclohexyl ring | Phenyl ring | Explore aromatic interactions |

| Cyclohexyl ring | Bicyclo[2.2.1]heptane | Increase rigidity, explore new vector space |

| Pentanoic acid | Cyclopentanecarboxylic acid | Introduce rigidity, alter vector orientation |

| Amide bond | Urea (B33335) | Maintain H-bond donor/acceptor, alter geometry |

| Amide bond | 1,2,3-Triazole | Improve metabolic stability, mimic planarity |

Exploration of Polypharmacology and Multi-Target Ligand Design

Polypharmacology refers to the ability of a single drug to interact with multiple biological targets. wikipedia.org While traditionally viewed as a source of side effects, a polypharmacological approach can be intentionally pursued to achieve enhanced therapeutic efficacy, particularly for complex diseases with multiple contributing factors. mdpi.com The design of multi-target-directed ligands (MTDLs) is a growing area of research. nih.gov

Analogues of this compound, with their simple and modular structure, are well-suited for exploration in the context of polypharmacology. The presence of both a lipophilic cyclohexyl group and a polar carboxylic acid group allows for the potential to interact with a variety of binding sites. For example, the cyclohexyl group could bind to a hydrophobic pocket in one target, while the carboxylic acid group could interact with a polar region in another.

The design of MTDLs based on this scaffold would involve carefully tuning the structure to achieve balanced activity against multiple targets. This could be achieved by incorporating pharmacophoric elements from known ligands of different targets into a single molecule. For example, if one target is known to bind ligands with a cyclohexyl group and another target binds ligands with a specific type of acidic group, an analogue of this compound could be designed to interact with both.